2-(2-Bromophenyl)ethanethioamide
Description
Properties
IUPAC Name |
2-(2-bromophenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRBTUNNIPGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308241 | |
| Record name | 2-Bromobenzeneethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103317-32-4 | |
| Record name | 2-Bromobenzeneethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103317-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzeneethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)ethanethioamide typically involves the reaction of 2-bromobenzyl chloride with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)ethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thioamide group can be oxidized to form sulfonamides or reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ethanethioamides depending on the nucleophile used.
Oxidation Reactions: Major products include sulfonamides.
Reduction Reactions: Major products include amines.
Scientific Research Applications
2-(2-Bromophenyl)ethanethioamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)ethanethioamide
- 2-(2-Chlorophenyl)ethanethioamide
- 2-(2-Fluorophenyl)ethanethioamide
Uniqueness
2-(2-Bromophenyl)ethanethioamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile building block for the synthesis of more complex molecules. Additionally, its thioamide group provides unique reactivity compared to other similar compounds .
Biological Activity
2-(2-Bromophenyl)ethanethioamide, a thioamide compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes diverse research findings related to its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound features a bromine atom attached to a phenyl group, contributing to its unique reactivity. The thioamide functional group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 2-(2-Bromophenyl)ethanethioamide typically involves the reaction of 2-bromobenzyl chloride with thiourea under basic conditions, often using solvents like ethanol or methanol. The reaction is heated to reflux for several hours, followed by isolation and purification through recrystallization.
Antimicrobial Properties
Research indicates that 2-(2-Bromophenyl)ethanethioamide exhibits promising antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity of 2-(2-Bromophenyl)ethanethioamide
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity .
Table 2: Anticancer Activity of 2-(2-Bromophenyl)ethanethioamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G2/M phase |
| HeLa | 18 | Inhibition of DNA synthesis |
The biological activity of 2-(2-Bromophenyl)ethanethioamide is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can disrupt critical biological pathways, leading to antimicrobial and anticancer effects. For instance, the thioamide group may inhibit enzymes involved in cell division or metabolic processes in pathogens and cancer cells.
Case Studies
Recent studies have highlighted the compound's versatility in medicinal applications:
- Study on Antimicrobial Efficacy : A comparative analysis showed that modifications in the bromine substituent could enhance the antimicrobial properties of related thioamides, suggesting that structural optimization could lead to more effective agents.
- Anticancer Research : In a study focusing on breast cancer treatment, researchers found that combining 2-(2-Bromophenyl)ethanethioamide with conventional chemotherapy drugs resulted in synergistic effects, improving overall efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
